molecular formula C10H10BrIO2 B13920842 Ethyl 3-bromo-5-iodo-4-methylbenzoate

Ethyl 3-bromo-5-iodo-4-methylbenzoate

Cat. No.: B13920842
M. Wt: 368.99 g/mol
InChI Key: RQAAXPMTPDWSHX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-iodo-4-methylbenzoate is a halogenated aromatic ester with a molecular formula inferred as C₁₁H₁₀BrIO₂ (ethyl ester derivative of mthis compound, see ). The compound features bromine and iodine substituents at the 3- and 5-positions of the benzene ring, respectively, alongside a methyl group at the 4-position and an ethyl ester at the 1-position. Halogenated benzoates are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity with transition-metal catalysts.

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 3-bromo-5-iodo-4-methylbenzoate

InChI

InChI=1S/C10H10BrIO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3

InChI Key

RQAAXPMTPDWSHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-iodo-4-methylbenzoate typically involves the esterification of 3-bromo-5-iodo-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-iodo-4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-iodo-4-methylbenzoate is used in several scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-iodo-4-methylbenzoate involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Halogen Positioning : The 3-bromo and 5-iodo substituents in the target compound create a meta-directing electronic environment, favoring electrophilic substitution at the 2- or 6-positions. In contrast, analogs like ethyl 5-iodo-2-methylbenzoate lack bromine, reducing opportunities for sequential halogen replacement.
  • Methyl vs.

Ester Group Influence

  • Ethyl vs.

Halogen-Dependent Reactivity

  • Iodine vs. Chlorine/Bromine : The 5-iodo substituent in the target compound offers superior leaving-group ability in nucleophilic aromatic substitution compared to chlorine in ethyl 3-bromo-5-chloro-4-hydroxybenzoate . Iodine’s larger atomic radius also facilitates transition-metal coordination in catalysis.

Steric and Symmetry Considerations

  • Symmetrical Substitution : Ethyl 5-bromo-2,4-dimethylbenzoate has two methyl groups at the 2- and 4-positions, creating a steric shield that may hinder reactions at the ester group. The target compound’s asymmetric substitution allows for more regioselective transformations.

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